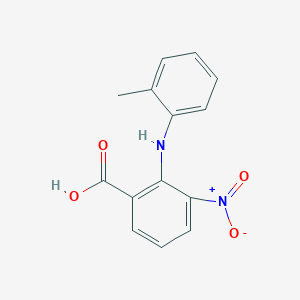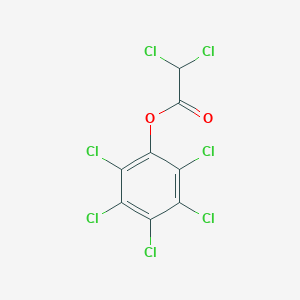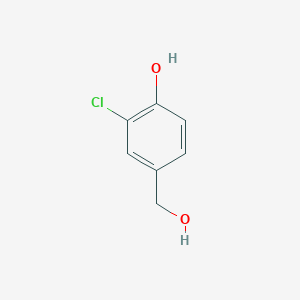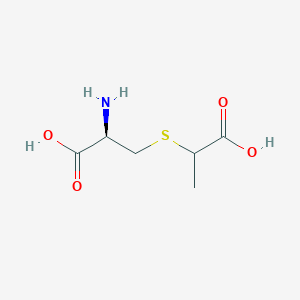
S-(1-Carboxyethyl)cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(1-Carboxyethyl)cysteine, also known as CE-Cys, is a naturally occurring amino acid derivative that is formed by the reaction of cysteine with acetaldehyde. It is a biomarker of alcohol consumption and has been studied extensively for its potential use in diagnosing and treating alcohol-related diseases.
作用機序
S-(1-Carboxyethyl)cysteine is thought to exert its effects by modulating oxidative stress and inflammation in the body. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, and to decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
生化学的および生理学的効果
S-(1-Carboxyethyl)cysteine has been shown to have a number of biochemical and physiological effects in the body. It has been shown to protect against alcohol-induced liver damage by reducing oxidative stress and inflammation, and by increasing the activity of antioxidant enzymes. S-(1-Carboxyethyl)cysteine has also been shown to have anti-inflammatory effects in the pancreas, and to protect against alcohol-induced pancreatitis. In addition, S-(1-Carboxyethyl)cysteine has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes.
実験室実験の利点と制限
S-(1-Carboxyethyl)cysteine has several advantages for lab experiments. It is a stable and easily detectable biomarker of alcohol consumption, and can be measured using HPLC or mass spectrometry. S-(1-Carboxyethyl)cysteine is also relatively inexpensive and easy to synthesize. However, S-(1-Carboxyethyl)cysteine has some limitations for lab experiments. It is not specific to alcohol consumption, and can be elevated in individuals with liver disease or other conditions. In addition, the synthesis of S-(1-Carboxyethyl)cysteine can be complicated by the formation of its isomer, NE-Cys.
将来の方向性
There are several areas of future research for S-(1-Carboxyethyl)cysteine. One area is the development of more specific and sensitive assays for S-(1-Carboxyethyl)cysteine, which could improve its diagnostic and therapeutic potential. Another area is the investigation of S-(1-Carboxyethyl)cysteine as a potential therapeutic agent for other diseases, such as diabetes and cancer. Finally, the role of S-(1-Carboxyethyl)cysteine in modulating the gut microbiome and its potential effects on overall health and disease should be further explored.
Conclusion:
S-(1-Carboxyethyl)cysteine is a promising biomarker of alcohol consumption and a potential therapeutic agent for alcohol-related diseases. Its biochemical and physiological effects make it an attractive target for further research, and its relatively simple synthesis method and low cost make it an accessible tool for lab experiments. Further research is needed to fully understand the potential diagnostic and therapeutic applications of S-(1-Carboxyethyl)cysteine.
合成法
S-(1-Carboxyethyl)cysteine can be synthesized by reacting cysteine with acetaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction yields a mixture of S-(1-Carboxyethyl)cysteine and its isomer, N-(1-carboxyethyl)cysteine (NE-Cys), which can be separated using high-performance liquid chromatography (HPLC).
科学的研究の応用
S-(1-Carboxyethyl)cysteine has been studied extensively for its potential use as a biomarker of alcohol consumption and as a diagnostic tool for alcohol-related diseases such as alcoholic liver disease (ALD) and alcoholic pancreatitis. S-(1-Carboxyethyl)cysteine levels in blood and urine have been found to be significantly elevated in individuals who consume alcohol, and can be used to distinguish between heavy and moderate drinkers. S-(1-Carboxyethyl)cysteine has also been studied for its potential therapeutic use in treating alcohol-related diseases.
特性
CAS番号 |
104640-54-2 |
|---|---|
製品名 |
S-(1-Carboxyethyl)cysteine |
分子式 |
C6H11NO4S |
分子量 |
193.22 g/mol |
IUPAC名 |
(2R)-2-amino-3-(1-carboxyethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C6H11NO4S/c1-3(5(8)9)12-2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/t3?,4-/m0/s1 |
InChIキー |
XKJVJNYVDMIBRQ-BKLSDQPFSA-N |
異性体SMILES |
CC(C(=O)O)SC[C@@H](C(=O)O)N |
SMILES |
CC(C(=O)O)SCC(C(=O)O)N |
正規SMILES |
CC(C(=O)O)SCC(C(=O)O)N |
同義語 |
1-CE-Cys S-(1-carboxyethyl)-L-Cys S-(1-carboxyethyl)cysteine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



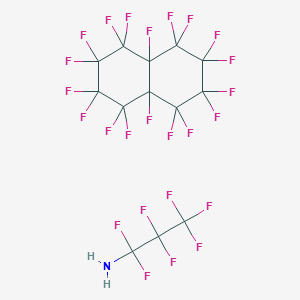
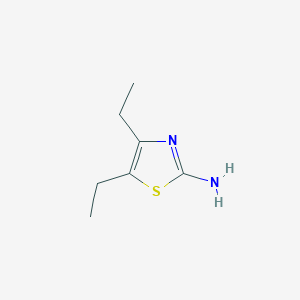
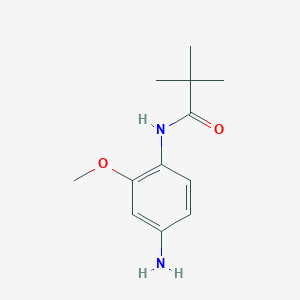
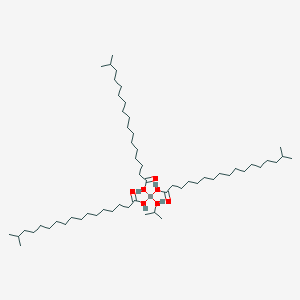
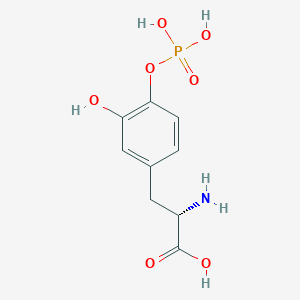
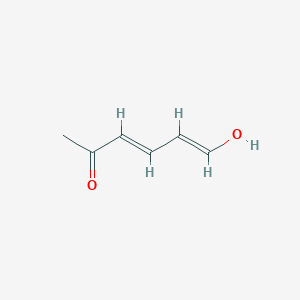
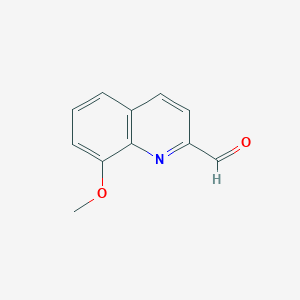
![1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (9CI)](/img/structure/B8541.png)
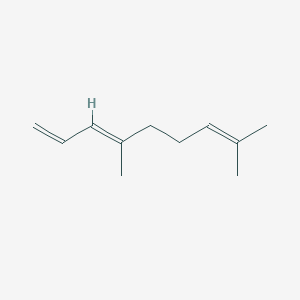
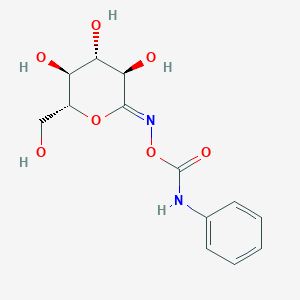
![2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane](/img/structure/B8548.png)
